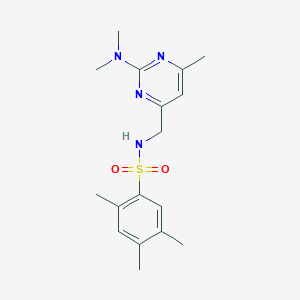

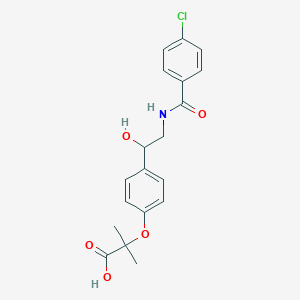

N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-2,4,5-trimethylbenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a complex organic molecule that likely contains a pyrimidine ring (a six-membered ring with two nitrogen atoms) and a benzenesulfonamide group (a benzene ring attached to a sulfonamide group). The molecule also contains dimethylamino groups, which are common in many organic compounds .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through reactions like the Knoevenagel condensation reaction followed by metathesization . Another method involves the radical copolymerization of amine-containing monomers .

Chemical Reactions Analysis

The compound, due to its complex structure, could potentially participate in a variety of chemical reactions. For instance, compounds with dimethylamino groups have been used as building blocks for a diverse range of acyclic, carbocyclic, and heterocyclic derivatives .

Applications De Recherche Scientifique

Synthesis and Characterization

A study by Murthy et al. (2018) described the synthesis, characterization, and computational study of a newly synthesized sulfonamide molecule, highlighting the structural and electronic properties through Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations. The compound exhibited stabilization through several intermolecular interactions, with a detailed analysis of its vibrational wave numbers and reactivity descriptors (Murthy et al., 2018).

Molecular Dynamics and Optical Properties

Research by Ren (2013) focused on the electronic structures and optical properties of certain sulfonamide derivatives, revealing their potential in nonlinear optical (NLO) applications due to significant birefringence indexes and efficient second harmonic generation (SHG) responses. This study highlights the compounds' potential for use in optical materials and devices (Ren, 2013).

Anti–HIV and Antifungal Activities

Zareef et al. (2007) synthesized a series of benzenesulfonamides bearing the 1,3,4-oxadiazole moiety, which were screened for anti–HIV and antifungal activities. This work demonstrates the therapeutic potential of sulfonamide derivatives in addressing infectious diseases (Zareef et al., 2007).

Supramolecular Chemistry

Schubert and Eschbaumer (1999) developed a new synthetic strategy utilizing 2,6-Bis(trimethyltin)pyridine as a central building block for preparing ligands relevant to supramolecular chemistry. Their work paves the way for creating complex structures with specific functions and interactions (Schubert & Eschbaumer, 1999).

Corrosion Inhibition

Kaya et al. (2016) investigated the corrosion inhibition properties of piperidine derivatives on iron through quantum chemical calculations and molecular dynamics simulations. The study provides insights into the development of efficient corrosion inhibitors for industrial applications (Kaya et al., 2016).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl]-2,4,5-trimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N4O2S/c1-11-7-13(3)16(8-12(11)2)24(22,23)18-10-15-9-14(4)19-17(20-15)21(5)6/h7-9,18H,10H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXGCODIVKUYKBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)NCC2=NC(=NC(=C2)C)N(C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide](/img/structure/B2469318.png)

![N-(2-chlorophenyl)-2-((3-isopropyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2469322.png)

![5-cyano-N-(2-methoxyphenyl)-2-methyl-6-[(2-oxo-2-phenylethyl)sulfanyl]-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B2469326.png)

![7-Chloro-2-[[4-(cyclohexylamino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2469327.png)

![4-chloro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2469330.png)

![N-(4-fluorophenyl)-N-(3-methoxybenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2469337.png)

![2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2469339.png)